molecular formula C21H23FN4O4S B6455058 6-[(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-2-one CAS No. 2549019-48-7

6-[(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B6455058
CAS No.: 2549019-48-7
M. Wt: 446.5 g/mol
InChI Key: MWIABBXMAUTCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic octahydrocyclopenta[c]pyrrolo core modified with a sulfonyl linker and a tetrahydroquinolin-2-one moiety. The sulfonyl group increases polarity, impacting solubility and pharmacokinetics.

Properties

IUPAC Name

6-[[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4S/c22-16-9-23-20(24-10-16)30-13-21-7-1-2-15(21)11-26(12-21)31(28,29)17-4-5-18-14(8-17)3-6-19(27)25-18/h4-5,8-10,15H,1-3,6-7,11-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIABBXMAUTCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

  • Core Modifications: Target Compound: Octahydrocyclopenta[c]pyrrolo core with a tetrahydroquinolin-2-one ring. Compound 42 (): Hexahydrocyclopenta[c]pyrrolo core linked to a trifluoromethylphenyl-pyrimidine carboxylic acid. Compound 46 (): Carboxamide derivative with a hexahydrocyclopenta[c]pyrrolo core and trifluoromethylphenyl group. Compound 18 (): Hexahydropyrrolo[3,4-c]pyrrole core with a methylpyrimidine carboxylic acid.
  • Substituent Diversity :
    • Fluorine atoms (target compound) vs. trifluoromethyl groups (compounds 42, 46) influence lipophilicity and steric bulk.
    • Sulfonyl vs. carboxylic acid/carboxamide functional groups alter electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound Compound 42 Compound 46 Compound 18
Molecular Weight (g/mol) ~550 (estimated) 429 (ESI MS: [M+H]⁺ = 430) 373 (ESI MS: [M+H]⁺ = 374) ~400 (estimated)
Solubility Moderate (polar sulfonyl) Low (trifluoromethylphenyl) Moderate (carboxamide) Low (carboxylic acid)
Synthetic Yield N/A 55% (Step A) 55% (Step B) ~60% (multi-step synthesis)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.